molecular formula C13H11N5OS B3134621 2-({[5-(4-pyridinyl)-1H-1,2,4-triazol-3-yl]methyl}sulfanyl)-1-pyridiniumolate CAS No. 400081-68-7

2-({[5-(4-pyridinyl)-1H-1,2,4-triazol-3-yl]methyl}sulfanyl)-1-pyridiniumolate

Cat. No.: B3134621
CAS No.: 400081-68-7
M. Wt: 285.33 g/mol
InChI Key: WOOFJYIETDGBRN-UHFFFAOYSA-N
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Description

2-({[5-(4-pyridinyl)-1H-1,2,4-triazol-3-yl]methyl}sulfanyl)-1-pyridiniumolate is a heterocyclic compound that features a pyridine ring, a triazole ring, and a sulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({[5-(4-pyridinyl)-1H-1,2,4-triazol-3-yl]methyl}sulfanyl)-1-pyridiniumolate typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a [3+2] cycloaddition reaction between an azide and an alkyne.

    Attachment of the Pyridine Ring: The pyridine ring is introduced via a nucleophilic substitution reaction.

    Introduction of the Sulfanyl Group: The sulfanyl group is added through a thiolation reaction, often using thiourea or a similar reagent.

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors, optimizing reaction conditions (temperature, pressure, solvent), and employing catalysts to increase yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the pyridinium ring, converting it to a dihydropyridine derivative.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyridine and triazole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydropyridine derivatives.

    Substitution: Various substituted pyridine and triazole derivatives.

Scientific Research Applications

2-({[5-(4-pyridinyl)-1H-1,2,4-triazol-3-yl]methyl}sulfanyl)-1-pyridiniumolate has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as an antimicrobial, antifungal, and anticancer agent.

    Materials Science: The compound is studied for its use in the development of new materials with unique electronic and optical properties.

    Catalysis: It serves as a ligand in coordination chemistry and catalysis, aiding in the formation of metal complexes that can catalyze various chemical reactions.

Mechanism of Action

The mechanism of action of 2-({[5-(4-pyridinyl)-1H-1,2,4-triazol-3-yl]methyl}sulfanyl)-1-pyridiniumolate involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. In biological systems, it may also interact with cellular receptors, modulating signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    2-thioxopyrimidines: These compounds share the sulfur-containing heterocyclic structure and exhibit similar biological activities.

    Thiazoles: Thiazoles have a sulfur and nitrogen-containing ring and are known for their diverse biological activities.

Uniqueness

2-({[5-(4-pyridinyl)-1H-1,2,4-triazol-3-yl]methyl}sulfanyl)-1-pyridiniumolate is unique due to its combination of a pyridine ring, a triazole ring, and a sulfanyl group, which imparts distinct chemical reactivity and biological activity

Properties

IUPAC Name

1-oxido-2-[(3-pyridin-4-yl-1H-1,2,4-triazol-5-yl)methylsulfanyl]pyridin-1-ium
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N5OS/c19-18-8-2-1-3-12(18)20-9-11-15-13(17-16-11)10-4-6-14-7-5-10/h1-8H,9H2,(H,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOOFJYIETDGBRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=[N+](C(=C1)SCC2=NC(=NN2)C3=CC=NC=C3)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-({[5-(4-pyridinyl)-1H-1,2,4-triazol-3-yl]methyl}sulfanyl)-1-pyridiniumolate
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2-({[5-(4-pyridinyl)-1H-1,2,4-triazol-3-yl]methyl}sulfanyl)-1-pyridiniumolate
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2-({[5-(4-pyridinyl)-1H-1,2,4-triazol-3-yl]methyl}sulfanyl)-1-pyridiniumolate
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2-({[5-(4-pyridinyl)-1H-1,2,4-triazol-3-yl]methyl}sulfanyl)-1-pyridiniumolate
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2-({[5-(4-pyridinyl)-1H-1,2,4-triazol-3-yl]methyl}sulfanyl)-1-pyridiniumolate
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2-({[5-(4-pyridinyl)-1H-1,2,4-triazol-3-yl]methyl}sulfanyl)-1-pyridiniumolate

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